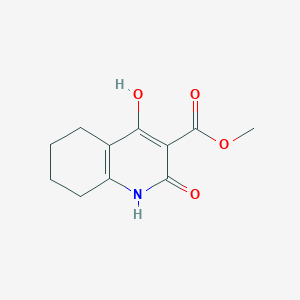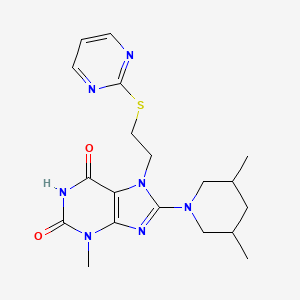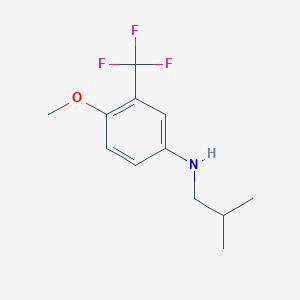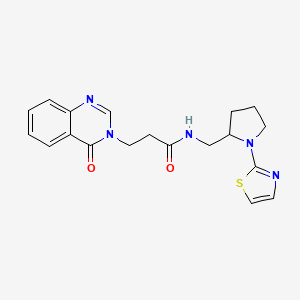
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C23H19FN2S and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives exhibit a wide range of biological activities, with applications in treating diseases like Parkinson's, cancer, and infectious diseases. The pharmacological importance of isoquinoline derivatives in modern therapeutics highlights their utility in developing novel pharmacotherapies due to their diverse biological potentials such as anti-fungal, anti-tubercular, anti-tumor, and anti-glaucoma activities (Danao et al., 2021).
Redox Mediators in Organic Pollutant Treatment
Compounds with sulfanyl groups might be involved in catalytic processes or as redox mediators. Research into the use of redox mediators in the treatment of organic pollutants by using oxidoreductive enzymes suggests that similar compounds could enhance the efficiency of degrading recalcitrant compounds in wastewater, presenting an application in environmental remediation technologies (Husain & Husain, 2007).
Antioxidant Capacity and Mechanisms
Research into understanding the antioxidant mechanisms of various compounds, including the ABTS/PP Decolorization Assay, provides insights into the reaction pathways that could be relevant for evaluating the antioxidant capacity of similar chemical structures. This information is crucial for the development of antioxidants in food preservation, pharmaceuticals, and cosmetic products (Ilyasov et al., 2020).
Synthetic Applications
The compound's structural features suggest its potential utility in synthetic chemistry, particularly in creating complex organic molecules. Studies on the practical synthesis of related compounds and intermediates for pharmaceuticals and materials science indicate the importance of such molecules in facilitating advanced synthetic routes and methodologies (Qiu et al., 2009).
Propiedades
IUPAC Name |
3-benzylsulfanyl-1-(2-fluorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c24-21-13-7-6-12-19(21)22-18-11-5-4-10-17(18)20(14-25)23(26-22)27-15-16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHHLGWXCZVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3F)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)



![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2523821.png)
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)


![2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide](/img/structure/B2523827.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)


